N2-Benzoylguanosine

描述

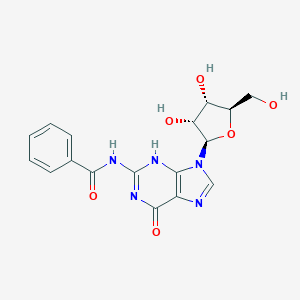

N2-Benzoylguanosine is a nucleotide derivative formed by the benzoylation of guanosine. It is a significant compound in the field of nucleic acid chemistry, often used as a building block for oligoribonucleotide synthesis . The molecular formula of this compound is C17H17N5O6, and it has a molecular weight of 387.35 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of N2-Benzoylguanosine typically involves the benzoylation of guanosine. One common method includes treating guanosine with benzoyl chloride in the presence of a base such as pyridine . The reaction proceeds under anhydrous conditions to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale benzoylation reactions under controlled conditions to ensure high purity and yield .

化学反应分析

Types of Reactions: N2-Benzoylguanosine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form its corresponding N-oxide derivative.

Reduction: Reduction reactions can convert it back to guanosine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: this compound N-oxide.

Reduction: Guanosine.

Substitution: Various substituted guanosine derivatives depending on the nucleophile used.

科学研究应用

Synthesis of Oligoribonucleotides

N2-Benzoylguanosine is primarily utilized in the synthesis of oligoribonucleotides, which are short RNA molecules essential for various biological functions. The synthesis process often involves protecting groups that facilitate the formation of phosphodiester bonds between nucleotides.

Key Findings:

- Chemical Synthesis Techniques: Various methods have been developed for synthesizing N2-BG and its derivatives, including the use of silyl protecting groups. These techniques enable the production of defined sequences necessary for studying RNA functionality and structure .

- Research Applications: The synthesized oligoribonucleotides containing N2-BG are used in studies related to protein synthesis, gene expression regulation, and RNA-based therapeutics .

Drug Development

This compound's role extends into pharmaceutical applications, particularly in the development of antiviral and anticancer drugs. Its structural properties allow it to mimic natural nucleosides, making it a candidate for therapeutic agents targeting viral replication and cancer cell proliferation.

Case Studies:

- Antiviral Research: Research indicates that modifications to guanosine derivatives can enhance antiviral activity against specific viral pathogens. N2-BG's ability to integrate into viral RNA may inhibit replication processes.

- Cancer Treatment: The compound has been investigated for its potential to interfere with RNA synthesis in cancer cells, thereby providing a mechanism for targeted cancer therapies .

Enzymatic Studies

This compound is also significant in enzymatic studies, particularly those involving RNA polymerases and ribozymes. Its incorporation into RNA molecules allows researchers to investigate enzyme mechanisms and substrate specificity.

Research Insights:

- Enzyme Kinetics: Studies have shown that enzymes exhibit different kinetics when interacting with modified nucleosides like N2-BG compared to unmodified counterparts. This can provide insights into enzyme functionality and substrate recognition .

- Ribozyme Activity: The presence of N2-BG in ribozymes can affect their catalytic efficiency, offering a tool for understanding ribozyme mechanisms and improving their design for therapeutic applications .

Structural Studies

The incorporation of this compound into RNA structures facilitates various structural biology studies. Its unique properties allow researchers to probe RNA folding, stability, and interactions with proteins.

Applications:

- NMR Spectroscopy: N2-BG-labeled RNA can be analyzed using nuclear magnetic resonance (NMR) spectroscopy to elucidate structural dynamics and conformational changes under different conditions.

- X-ray Crystallography: Crystallization of RNA containing N2-BG aids in determining high-resolution structures, providing insights into RNA function at the molecular level .

作用机制

The mechanism of action of N2-Benzoylguanosine involves its incorporation into nucleic acids, where it can affect the structure and function of RNA. It interacts with enzymes involved in nucleic acid metabolism, potentially inhibiting their activity. The benzoyl group can also influence the compound’s binding affinity to nucleic acids and proteins .

相似化合物的比较

N2-Methylguanosine: Another guanosine derivative with a methyl group instead of a benzoyl group.

N2-Acetylguanosine: Similar to N2-Benzoylguanosine but with an acetyl group.

N2-Phenylguanosine: Contains a phenyl group instead of a benzoyl group.

Uniqueness: this compound is unique due to its benzoyl group, which provides distinct chemical properties and reactivity compared to other guanosine derivatives. This uniqueness makes it valuable in specific synthetic and research applications .

生物活性

N2-Benzoylguanosine is a modified guanosine derivative that has garnered interest in the field of molecular biology due to its potential biological activities, particularly as an inhibitor of translation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications for therapeutic applications.

Synthesis and Structural Characteristics

This compound is synthesized through the modification of guanosine at the N2 position with a benzoyl group. This modification enhances the compound's interaction with various biological targets, particularly in the context of mRNA translation. The synthesis typically involves:

- Preparation of 7-Methylguanosine : The base structure is often derived from 7-methylguanosine.

- Benzoylation Reaction : The introduction of the benzoyl group at the N2 position is achieved through acylation reactions, using benzoyl chloride in the presence of a base.

The resulting compound exhibits distinct structural features that influence its biological activity, including enhanced hydrophobicity and potential for stronger binding interactions with proteins involved in translation.

This compound primarily acts as a translation inhibitor . Its mechanism involves:

- Binding to eIF4E : The compound shows a high affinity for the eukaryotic initiation factor 4E (eIF4E), which is crucial for the recognition and binding of the mRNA cap structure during translation initiation. Studies indicate that this compound competes effectively with natural cap structures, thereby inhibiting translation.

- Inhibition Studies : In vitro assays have demonstrated that this compound exhibits potent inhibitory effects on translation processes in various cell-free systems, with IC50 values reported around 0.9 μM .

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound. For instance, research indicates that modified guanosine analogues can inhibit viral replication by interfering with viral RNA translation .

Anticancer Effects

This compound has been explored for its anticancer properties. In cellular models, it has shown selective cytotoxicity against cancer cells by disrupting protein synthesis necessary for tumor growth .

Comparative Biological Activity

The following table summarizes the biological activities and IC50 values of various modified guanosine derivatives, including this compound:

Future Directions

The ongoing research into this compound suggests several promising avenues:

- Therapeutic Applications : Continued exploration into its use as an antiviral and anticancer agent could lead to new therapeutic strategies.

- Structural Optimization : Further modifications at different positions may enhance its efficacy and selectivity against specific targets.

属性

IUPAC Name |

N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O6/c23-6-9-11(24)12(25)16(28-9)22-7-18-10-13(22)19-17(21-15(10)27)20-14(26)8-4-2-1-3-5-8/h1-5,7,9,11-12,16,23-25H,6H2,(H2,19,20,21,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKJANWNNBJHRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50957974 | |

| Record name | 2-{[Hydroxy(phenyl)methylidene]amino}-9-pentofuranosyl-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3676-72-0 | |

| Record name | 2-{[Hydroxy(phenyl)methylidene]amino}-9-pentofuranosyl-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the phosphorylation reaction described in the first research paper?

A1: The first paper [] describes an efficient method for phosphorylating N2-Benzoylguanosine at the 3' position. This is notable because it avoids the formation of unwanted side products like O6-phosphorylated guanosine. The researchers achieved this by employing 4-chlorophenyl 5-chloro-8-quinolyl hydrogen phosphate as a phosphorylating agent in the presence of a coupling reagent (8-quinolinesulfonyltetrazolide). This selective phosphorylation is crucial for synthesizing specific this compound derivatives, which could be valuable for various biological studies.

Q2: How does the second research paper connect this compound to potential DNA damage?

A2: The second paper [] investigates the reaction of guanosine with phenylglyoxal in the presence of hydrogen peroxide. They observed the formation of this compound as a product. This is significant because phenylglyoxal is an alpha-ketoaldehyde known to cause DNA damage. The researchers suggest that the generation of benzoyl radicals during the reaction with hydrogen peroxide leads to the modification of guanosine, forming this compound. This modification could potentially disrupt DNA structure and function. While further research is needed to confirm the biological implications, this finding highlights a possible pathway for DNA damage induced by reactive aldehydes like phenylglyoxal.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。